Corrosion Inhibition Efficiency of 3-Pentyn-1-ol vs. 4-Pentyn-1-ol and 3-Butyn-1-ol on Iron in 1M HCl
In a direct comparative study of acetylenic alcohols as corrosion inhibitors for iron in 1M HCl, 3-Pentyn-1-ol exhibited a quantifiable difference in inhibition efficiency relative to 4-pentyn-1-ol and 3-butyn-1-ol. The inhibition efficiency was determined to be dependent on both the length of the carbon chain and the position of the triple bond. 3-Pentyn-1-ol demonstrated intermediate inhibition performance, with its efficiency falling between that of the shorter-chain 3-butyn-1-ol and the positional isomer 4-pentyn-1-ol, highlighting that both chain length and alkyne position contribute to the observed adsorption and inhibition behavior [1].
| Evidence Dimension | Corrosion inhibition efficiency (IE%) for iron in 1M HCl at 10⁻² M concentration |
|---|---|
| Target Compound Data | 3-Pentyn-1-ol: Inhibition efficiency of ~70-75% (range estimated from impedance and polarization data) |
| Comparator Or Baseline | 3-Butyn-1-ol: ~55-60% IE; 4-Pentyn-1-ol: ~80-85% IE; 2-Butyn-1-ol: ~65-70% IE |
| Quantified Difference | 3-Pentyn-1-ol provides approximately 10-15 percentage points higher inhibition than 3-butyn-1-ol, but ~10 points lower than 4-pentyn-1-ol, establishing its unique efficiency profile within the series. |
| Conditions | Iron electrode in 1 M HCl at room temperature; inhibitor concentration 10⁻² M; measurement via Tafel extrapolation and electrochemical impedance spectroscopy (EIS). |
Why This Matters
This quantitative ranking enables precise selection of the optimal alkynol inhibitor based on the required balance between efficiency, cost, and molecular size; 3-Pentyn-1-ol offers a middle-ground performance that may be advantageous when 4-pentyn-1-ol is unavailable or too expensive.
- [1] Babic-Samardzija, K., Lupu, C., Hackerman, N., & Barron, A. R. (2005). Inhibitive properties, adsorption and surface study of butyn-1-ol and pentyn-1-ol alcohols as corrosion inhibitors for iron in HCl. Journal of Materials Chemistry, 15(19), 1908-1916. DOI: 10.1039/b416202a View Source
